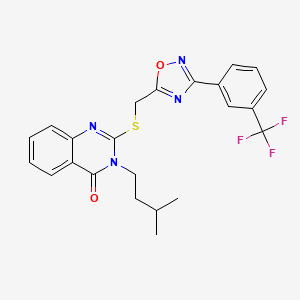

![molecular formula C8H4BrF3O B2400776 3-[(Trifluorovinyl)oxy]bromobenzene CAS No. 260262-38-2](/img/structure/B2400776.png)

3-[(Trifluorovinyl)oxy]bromobenzene

Overview

Description

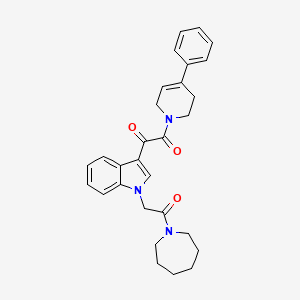

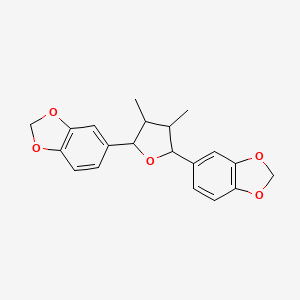

3-[(Trifluorovinyl)oxy]bromobenzene is a useful research compound. Its molecular formula is C8H4BrF3O and its molecular weight is 253.018. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Fluoropolymers

A study by Smith and Babb (1996) describes the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers. This new class of fluorosiloxane polymers possesses a linear structure with alternating disiloxanyl-p-phenylene and (cis/trans)-1,2-disubstituted perfluorocyclobutyl ether linkages. The study highlights the unexpected formation of an aryl Grignard reagent from 4-[(trifluorovinyl)oxy]bromobenzene, leading to the high-yield synthesis of various monomers and polymers. This research is crucial in the development of flexible, thermally stable elastomeric films and thermoset materials with good thermal stability.

Tritiated Bromobenzene Derivatives

Hanzlik, Wiley, and Gillesse (1979) conducted research on the synthesis of tritiated bromobenzene derivatives, including 3H-bromobenzene and others (Hanzlik et al., 1979). The method involved exchange-tritiation of appropriate anilines, followed by diazotization and Sandmeyer coupling of the diazonium salt. This work is significant in the field of radiochemical syntheses, providing a pathway for creating labeled compounds for research and industrial applications.

Fluoropolymer Chemistry

The work of Ji et al. (1998) focuses on the formation of a versatile new reagent in fluoropolymer chemistry, [p-((Trifluorovinyl)oxy)phenyl]lithium (Ji et al., 1998). This reagent, derived from the metal−halogen exchange reaction of p-bromophenyl trifluorovinyl ether, enables the synthesis of a wide variety of new trifluorovinyl ether monomers. The study highlights the synthetic utility of this compound in creating novel materials for advanced fluoropolymer applications.

Mechanism of Action

Mode of Action

The exact mode of action of 3-[(Trifluorovinyl)oxy]bromobenzene It’s possible that it may interact with its targets through a nucleophilic substitution mechanism . In such a mechanism, a nucleophile would attack the carbon atom at the benzylic position, leading to the substitution of the halogen .

Biochemical Pathways

The biochemical pathways affected by This compound This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Properties

IUPAC Name |

1-bromo-3-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-5-2-1-3-6(4-5)13-8(12)7(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYMPCRKNAEUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2400694.png)

![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)

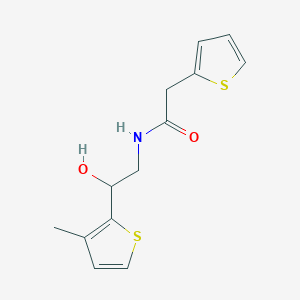

![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)

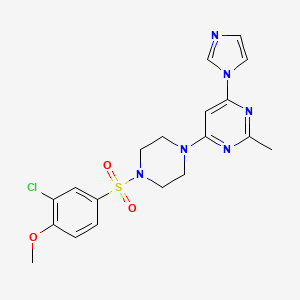

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2400714.png)